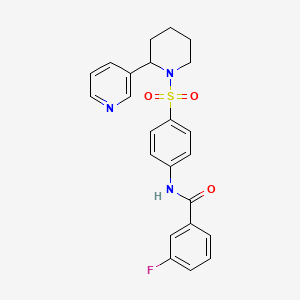

3-fluoro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a fluorine atom and an amide group. The amide group is further substituted with a phenyl group and a piperidine ring, which is a common feature in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a phenyl group, and a piperidine ring. The fluorine atom on the benzene ring would likely have an impact on the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase the compound’s stability and lipophilicity . The piperidine ring could influence the basicity of the compound .Aplicaciones Científicas De Investigación

Synthesis and Properties of Fluorinated Polyamides

A study by Xiao-Ling Liu et al. (2013) focused on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers were synthesized using a diamine containing pyridine and trifluoromethylphenyl groups, demonstrating high thermal stability, good solubility in organic solvents, and potential for high-performance materials applications due to their transparent, flexible, and strong film-forming abilities, alongside low dielectric constants and moisture absorption rates (Liu et al., 2013).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients by Aishen Gong et al. (2010). The study identified the main metabolic pathways of Flumatinib, highlighting the compound's stability and metabolic transformations, which could inform its pharmacokinetic profiling and optimization for therapeutic use (Gong et al., 2010).

Novel Mycobacterium tuberculosis GyrB Inhibitors

Research by V. U. Jeankumar et al. (2013) introduced thiazole-aminopiperidine hybrid analogues as novel inhibitors of the Mycobacterium tuberculosis GyrB ATPase. This work emphasizes the design and synthesis of compounds with potential therapeutic applications against tuberculosis, demonstrating significant in vitro activity and low cytotoxicity (Jeankumar et al., 2013).

Structural Systematics of Fluoro-N-(pyridyl)benzamides

A study conducted by P. Mocilac et al. (2012) explored the structural systematics and conformational analyses of a grid of fluoro-N-(pyridyl)benzamides. This research provides insights into how the substitution patterns of fluorine and pyridine N-atom affect molecular conformation, offering valuable information for the design of structurally related compounds with optimized physicochemical properties (Mocilac et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to have anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It can be inferred that the compound interacts with its targets in a way that inhibits the growth or survival of the target organism, such as mycobacterium tuberculosis h37ra .

Biochemical Pathways

Similar compounds have been reported to have anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

The incorporation of fluorine in similar compounds has been found to significantly reduce the pka of the compounds, which has a beneficial influence on oral absorption .

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that the compound may have a similar effect.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The compound 3-fluoro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide may interact with various enzymes and proteins within a biochemical context. The nature of these interactions would likely depend on the specific functional groups present in the compound. For instance, the fluorine atom might form hydrogen bonds with polar amino acids in proteins, influencing the protein’s structure and function .

Cellular Effects

In a cellular context, this compound could potentially influence cell function by interacting with various cellular components. It might impact cell signaling pathways, gene expression, and cellular metabolism, although the specifics would depend on the exact nature of the compound’s interactions with cellular proteins .

Molecular Mechanism

The molecular mechanism of action for this compound would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound might change due to factors such as stability, degradation, and long-term effects on cellular function. These effects would need to be studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound would likely vary with different dosages. There could be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound might be involved in various metabolic pathways within the body. It could interact with enzymes or cofactors, and potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound would likely be transported and distributed via specific transporters or binding proteins. This could influence its localization or accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound would depend on various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

3-fluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3S/c24-19-7-3-5-17(15-19)23(28)26-20-9-11-21(12-10-20)31(29,30)27-14-2-1-8-22(27)18-6-4-13-25-16-18/h3-7,9-13,15-16,22H,1-2,8,14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAURAVIFGKOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2702088.png)

![N-(2-(diethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2702092.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea](/img/structure/B2702094.png)

![2-{1-[(6-methoxy-3-pyridinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2702099.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide](/img/structure/B2702101.png)

![N-(2-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702103.png)

![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2702105.png)

![N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2702107.png)

![Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2702108.png)